molecular formula C7H12N4O4 B14597602 N~1~,N~1'~-(Propane-1,3-diyl)diethanediamide CAS No. 61273-24-3

N~1~,N~1'~-(Propane-1,3-diyl)diethanediamide

Cat. No.: B14597602
CAS No.: 61273-24-3
M. Wt: 216.19 g/mol
InChI Key: VDNLMOXCKVYTBN-UHFFFAOYSA-N
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Description

N~1~,N~1’~-(Propane-1,3-diyl)diethanediamide: is a chemical compound that belongs to the class of diamides It is characterized by the presence of two ethanediamide groups connected by a propane-1,3-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1’~-(Propane-1,3-diyl)diethanediamide typically involves the reaction of propane-1,3-diamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product.

Industrial Production Methods: In an industrial setting, the production of N1,N~1’~-(Propane-1,3-diyl)diethanediamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N1,N~1’~-(Propane-1,3-diyl)diethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The ethanediamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed:

    Oxidation: Amides and carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted ethanediamides.

Scientific Research Applications

Chemistry: N1,N~1’~-(Propane-1,3-diyl)diethanediamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of polymers and other functional materials.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and as a ligand in coordination chemistry.

Industry: N1,N~1’~-(Propane-1,3-diyl)diethanediamide is employed in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N1,N~1’~-(Propane-1,3-diyl)diethanediamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

  • N,N’-Bis(3-aminopropyl)propane-1,3-diamine
  • N,N’-Dimethyl-1,3-propanediamine
  • 1,3-Propanediamine

Comparison: N1,N~1’~-(Propane-1,3-diyl)diethanediamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability profiles, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

61273-24-3

Molecular Formula

C7H12N4O4

Molecular Weight

216.19 g/mol

IUPAC Name

N'-[3-(oxamoylamino)propyl]oxamide

InChI

InChI=1S/C7H12N4O4/c8-4(12)6(14)10-2-1-3-11-7(15)5(9)13/h1-3H2,(H2,8,12)(H2,9,13)(H,10,14)(H,11,15)

InChI Key

VDNLMOXCKVYTBN-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)C(=O)N)CNC(=O)C(=O)N

Origin of Product

United States

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